
2'-Deoxyadenosine 5'-triphosphate
Overview
Description
2'-Deoxyadenosine 5'-triphosphate (dATP) is a critical deoxynucleoside triphosphate (dNTP) essential for DNA replication and repair. Structurally, it consists of a deoxyribose sugar, adenine base, and three phosphate groups (molecular formula: C₁₀H₁₆N₅O₁₂P₃) . Biosynthetically, dATP is generated via phosphorylation of 2'-deoxyadenosine diphosphate (dADP) by nucleoside diphosphate kinases, a process tightly regulated by feedback mechanisms to maintain cellular dNTP balance . As a natural substrate for DNA polymerases, dATP is incorporated into DNA during replication with high fidelity, a property critical for genomic stability. Its role extends beyond DNA synthesis; dATP also modulates enzymatic activity, such as ribonucleotide reductase (RNR), which catalyzes the reduction of ribonucleotides to deoxyribonucleotides .
Scientific Research Applications
Molecular Biology Applications
Polymerase Reactions
- dATP is essential in polymerase chain reactions (PCR) and reverse transcription (RT) processes. It serves as a substrate for DNA polymerases and reverse transcriptases, facilitating the synthesis of DNA from a template strand.
Table 1: Common Polymerases that Utilize dATP
Polymerase Type | Function |
---|---|
DNA Polymerase I | DNA replication and repair |
Taq Polymerase | Thermostable enzyme used in PCR |
Reverse Transcriptase | Synthesis of complementary DNA from RNA |
Diagnostic Applications
Detection of Apoptotic Cells
- dATP is utilized in assays such as the TUNEL assay for detecting apoptotic cells. The incorporation of labeled dATP into fragmented DNA allows for visualization and quantification of apoptosis in various cell types .
Case Study: Apoptosis Detection
- A study demonstrated the efficacy of dATP in identifying apoptotic cells using terminal deoxynucleotidyl transferase (TdT), highlighting its role in cancer research and developmental biology.
Genetic Research
Mutagenesis Studies
- Research has shown that oxidized forms of dATP can enhance mutation rates during DNA replication. For instance, 2-hydroxy-2'-deoxyadenosine 5'-triphosphate (2-OH-dATP) was found to increase A.T to C.G mutations when combined with other oxidized nucleotides . This has implications for understanding mutagenesis mechanisms in cancer.
Table 2: Effects of Oxidized dATP on Mutations
Nucleotide Type | Mutation Type | Effect on Mutation Rate |
---|---|---|
2-OH-dATP | A.T → C.G | Increased |
8-OH-dGTP | G.C → T.A | Synergistic enhancement |
Cancer Research
Thymineless Death in Cancer Cells
- Elevated levels of dATP relative to thymidine triphosphate (dTTP) have been linked to the induction of thymineless death in colon carcinoma cells. This phenomenon occurs when thymidylate synthase is inhibited, leading to an imbalance in nucleotide pools that triggers cell death .
Case Study: Colon Carcinoma Cells
- A study involving human colon carcinoma cells demonstrated that maintaining a high dATP:dTTP ratio was crucial for committing cells to thymineless death, suggesting potential therapeutic strategies targeting nucleotide metabolism in cancer treatment.
Therapeutic Applications
Drug Development
- Given its role in DNA synthesis, dATP analogs are being explored as potential therapeutic agents in antiviral and anticancer therapies. For example, certain modified nucleotides can inhibit viral replication or selectively induce apoptosis in cancer cells.
Table 3: Potential Therapeutic Applications of dATP Analogues
Application Type | Description |
---|---|
Antiviral Therapy | Inhibition of viral polymerases |
Cancer Therapy | Induction of apoptosis through nucleotide imbalance |
Q & A
Basic Research Questions
Q. What is the role of dATP in enzymatic DNA synthesis, and how is its incorporation efficiency quantified in polymerase assays?
dATP serves as a natural substrate for DNA polymerases and reverse transcriptases (RTs) during DNA synthesis. Its incorporation efficiency is quantified using pre-steady-state kinetic analysis , which measures parameters such as:
- kpol (maximum rate of nucleotide incorporation)
- Kd (dissociation constant for nucleotide binding)
- Incorporation efficiency (kpol/Kd)
For example, wild-type HIV-1 RT incorporates dATP with an efficiency of 2.7 s<sup>−1</sup>µM<sup>−1</sup>, while cyclobutyl-modified analogs show reduced efficiency (e.g., 0.011 s<sup>−1</sup>µM<sup>−1</sup> for compound 3) due to structural hindrance .
Q. How can researchers optimize dATP stability in experimental workflows?
dATP is prone to hydrolysis by phosphatases. To enhance stability:
- Use phosphonate-modified analogs (e.g., cyclobutyl adenosine phosphonyldiphosphate), which resist enzymatic degradation due to a stable P–C bond .
- Store dATP in -20°C, anhydrous conditions to prevent degradation .
Q. What methodologies are used to assess dATP’s interaction with DNA polymerases in primer-extension assays?
Primer-template systems (e.g., DNA/DNA complexes with a radiolabeled primer) are incubated with dATP and polymerase (e.g., HIV-1 RT). Reaction kinetics are monitored via stopped-flow fluorescence or quench-flow techniques to measure incorporation rates and binding affinities .
Advanced Research Questions
Q. How do structural modifications to dATP analogs impact their efficacy as chain-terminating inhibitors in HIV-1 RT?
Modifications such as cyclobutyl rings or fluorine substitutions alter incorporation kinetics and resistance profiles:
- Cyclobutyl adenosine phosphonyldiphosphate (compound 5) exhibits 4.4-fold higher incorporation efficiency than tenofovir diphosphate (TFV-DP) in wild-type RT, with kpol = 0.21 s<sup>−1</sup>µM<sup>−1</sup> and Kd = 0.9 µM .
- Fluorine substitutions on the cyclobutyl ring reduce efficiency by 2-fold due to steric clashes with RT’s active site .
Q. What kinetic strategies differentiate the effects of RT mutations (e.g., K65R) on dATP vs. nucleotide analogs?
The K65R mutation in HIV-1 RT reduces natural dATP incorporation by 15-fold (kpol/Kd = 0.18 s<sup>−1</sup>µM<sup>−1</sup>) but enhances analog selectivity. For example, compound 5 shows 3-fold higher efficiency in RT<sup>K65R</sup> compared to TFV-DP, attributed to tighter binding (Kd = 1.2 µM vs. 3.5 µM) .
Q. How do conflicting kinetic data on nucleotide analog efficiency arise, and how should researchers reconcile them?
Discrepancies in kpol/Kd values (e.g., TFV-DP efficiency varies across studies) may stem from:
- Primer-template sequence differences affecting RT’s conformational flexibility .
- Variations in Mg<sup>2+</sup> concentration (10 mM is standard), which modulates catalytic activity .
Resolution requires standardized assay conditions and comparative analysis using mutant RT variants (e.g., M184V) .
Q. What advanced labeling techniques improve resolution in dATP-based sequencing applications?
- <sup>35</sup>S-labeled dATPαS (deoxyadenosine 5'-(α-[<sup>35</sup>S]thio)triphosphate) enhances autoradiography band sharpness in dideoxy sequencing, improving read length by 20% .
- <sup>13</sup>C/<sup>15</sup>N-isotope-labeled dATP enables NMR studies of nucleotide-protein interactions .
Q. Methodological Best Practices
- Pre-steady-state kinetics : Use rapid chemical quench or fluorescence methods to capture transient enzymatic states .
- Resistance profiling : Test analogs against RT mutants (e.g., K65R, M184V) to identify scaffold-specific resistance mechanisms .
- Stability assays : Monitor analog degradation via HPLC or mass spectrometry under physiological conditions (pH 7.4, 37°C) .
Comparison with Similar Compounds
Tenofovir Diphosphate (TFV-DP)
TFV-DP, an acyclic nucleotide analog, is a prodrug used in antiviral therapies. Unlike dATP, TFV-DP lacks a 3'-hydroxyl group and incorporates a phosphonate linkage, reducing its incorporation efficiency by HIV-1 reverse transcriptase (RT). Pre-steady-state kinetic analyses reveal TFV-DP is 56-fold less efficient than dATP due to a 15-fold lower maximum incorporation rate (kpol) and a 4-fold higher binding affinity constant (Kd) . This reduced efficiency limits viral replication but also contributes to delayed chain termination in HIV DNA synthesis.
2-Chloro-2'-Deoxyadenosine 5'-Triphosphate (CldATP)
CldATP, a halogenated analog, inhibits RNR at nanomolar concentrations (IC₅₀: 0.1–0.3 µM), making it 100-fold more potent than dATP in blocking ribonucleotide reduction . In T-leukemic cells, CldATP accumulation depletes dCTP pools by 63% within 30 minutes, disrupting DNA synthesis. Unlike dATP, CldATP is incorporated into DNA despite lower intracellular levels, causing replication errors and cytotoxicity .
2-Amino-2'-Deoxyadenosine 5'-Triphosphate (dZTP)
dZTP replaces the adenine base with 2-aminoadenine, enabling alternative base pairing (e.g., with thymine). Found in viral genomes like Cyanophage S-2L, dZTP synthesis bypasses canonical dNTP pathways, relying on a specialized polymerase for incorporation. This modification enhances viral genome stability under oxidative stress .
Cyclobutyl Derivatives of dATP
Cyclobutyl-adenosine triphosphate derivatives, such as cyclobutyl-adenosine-phosphonyldiphosphate (CBAPDP), exhibit reduced incorporation kinetics compared to dATP. For HIV-1 RT, CBAPDP shows 10-fold lower kpol/Kd ratios, attributed to steric hindrance from the cyclobutyl moiety . These derivatives are explored for antiviral resistance mitigation.
5'-O-Masked dATP Analogues
5'-O-Masked analogs (e.g., benzyl or allyl ethers) act as prodrugs, resisting hydrolysis until intracellular activation. Compound 10 (a masked analog) and its deprotected form 9 exhibit anti-HCV activity, suggesting dual mechanisms: direct inhibition and prodrug conversion to active triphosphates .
Ribonucleotide Reductase (RNR) Inhibitors
Hydroxyethyl derivatives of dATP (e.g., 2'-(2-hydroxyethyl)-2'-deoxyadenosine 5'-diphosphate) target RNR allosteric sites.
Adenosine 5'-Triphosphate (ATP)
While ATP is a ribonucleotide involved in RNA synthesis and energy transfer, dATP’s deoxyribose sugar and RNR regulation distinguish its role in DNA processes. ATP activates RNR for CDP reduction, whereas dATP inhibits this activity, highlighting divergent regulatory roles .
Research Findings and Therapeutic Implications
Cancer Therapeutics
- CldATP : Induces dNTP pool imbalance and DNA damage in T-cell leukemia, though resistance arises via reduced dATP accumulation .
- dATP in RNR Inhibition: Endogenous dATP suppresses RNR activity, a mechanism exploited in combination therapies with RNR inhibitors like hydroxyurea .
Mechanisms of Resistance
Preparation Methods
Chemical Synthesis Methods
One-Pot Three-Step Chemical Synthesis
The most widely reported chemical synthesis of dATP involves a streamlined "one-pot, three-step" strategy starting from 2'-deoxyadenosine . This method begins with monophosphorylation of the nucleoside using phosphorylating agents, followed by reaction with tributylammonium pyrophosphate to form a cyclic intermediate. Hydrolysis of this intermediate yields dATP with 65–70% efficiency . The protocol is notable for its applicability to both purine (dATP, dGTP) and pyrimidine (dCTP, TTP) deoxynucleotides, ensuring versatility .
Key reagents include:
-
Tributylammonium pyrophosphate : Facilitates cyclic intermediate formation.
-
Anhydrous conditions : Critical for minimizing side reactions.
While this method avoids complex purification steps, scalability is limited by the cost of pyrophosphate reagents and the need for anhydrous solvents .
Alternative Chemical Phosphorylation Approaches
Early chemical syntheses relied on Van Boom’s reagent (1H-tetrazole-activated phosphoramidites) for direct phosphorylation of 2'-deoxyadenosine monophosphate (dAMP) . However, yields were inconsistent (40–60%) due to competing hydrolysis reactions . Modern iterations use solid-phase synthesis to improve purity, though this increases production costs .
Enzymatic Synthesis Approaches
In Vitro Enzymatic Phosphorylation
Enzymatic phosphorylation leverages kinases to convert dAMP to dATP. A landmark method employs T4 polynucleotide kinase and pyruvate kinase in a coupled system . The process begins with [γ-32P]ATP synthesis, followed by dAMP phosphorylation. Hexokinase removes residual ATP, ensuring >97% radiochemical purity . Yield optimization using DEAE-Sephadex chromatography achieves 50–70% recovery .
Key advantages :
Limitations :
Whole-Cell Biocatalytic Systems
Whole-cell systems using Saccharomyces cerevisiae have revolutionized dATP biosynthesis by coupling ATP regeneration with phosphorylation . The pathway involves:
-
Glycolysis : Glucose → 2 ATP + ethanol.
-
dAMP phosphorylation : dAMP + 2 ATP → dATP + 2 ADP.
Optimized conditions (response surface methodology):
-
Glucose: 40.97 g/L
-
Acetaldehyde: 11.64 mL/L
-
Temperature: 29.6°C
-
pH: 7.0
Under these conditions, substrate conversion reaches 93.8%, yielding 2.10 g/L dATP—a 63.1% improvement over baseline . The system’s cost-effectiveness stems from eliminating exogenous ATP and leveraging endogenous enzymes .
DNA-Derived Enzymatic Conversion
A hybrid approach digests DNA into deoxynucleoside monophosphates (dNMPs) using DNase I and nuclease P1 , followed by selective phosphorylation of dAMP . Key steps:
-
DNA denaturation : Heat treatment to separate strands.
-
Oligonucleotide generation : DNase I digestion.
-
dNMP production : Immobilized nuclease P1 hydrolysis (75–90% efficiency) .
-
dATP synthesis : Adenylate kinase/pyruvate kinase phosphorylation.
Purification : Barium salt precipitation at pH 5 removes dAMP/dADP contaminants, yielding 95% pure dATP at 40% overall conversion .
Purification and Analytical Techniques
Chromatographic Methods
Precipitation Strategies
-
Barium salt precipitation : Exploits differential solubility of dATP (low solubility) vs. dADP/dAMP (high solubility) at pH 5 .
Comparative Analysis of Preparation Methods
Method | Yield (%) | Purity (%) | Scalability | Cost |
---|---|---|---|---|
Chemical Synthesis | 65–70 | 85–90 | Moderate | High |
Enzymatic Phosphorylation | 50–70 | >97 | High | Moderate |
Whole-Cell Biocatalysis | 93.8 | 90–95 | High | Low |
DNA-Derived Conversion | 40 | 95 | Moderate | Low |
Key insights :
Properties
IUPAC Name |
[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O12P3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYVUBYJARFZHO-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O12P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10895848 | |
Record name | 2'-Deoxyadenosine triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10895848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Deoxyadenosine triphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001532 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1927-31-7, 67460-17-7 | |
Record name | dATP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1927-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Deoxyadenosine triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Deoxyformycin-5'-triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067460177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | dATP | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03222 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2'-Deoxyadenosine triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10895848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-deoxyadenosine 5'-(tetrahydrogen triphosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2'-DEOXYADENOSINE TRIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8KCC8SH6N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Deoxyadenosine triphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001532 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.